molecular formula C12H19F3N2O4 B2797580 (3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid CAS No. 2241140-14-5

(3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B2797580
CAS No.: 2241140-14-5
M. Wt: 312.289
InChI Key: VEGPWKYHAHPHBN-GNAZCLTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C12H19F3N2O4 and its molecular weight is 312.289. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound belongs to the class of pyrrole derivatives , which are known to interact with a variety of biological targets.

Mode of Action

Pyrrole derivatives are known to interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, or modulating signal transduction pathways . The exact mode of action would depend on the specific target and the biochemical context.

Biochemical Pathways

Pyrrole derivatives are involved in a wide range of biochemical pathways, depending on their specific targets

Result of Action

The molecular and cellular effects of EN300-321030 are not documented. The effects would depend on the compound’s specific targets and mode of action. Pyrrole derivatives can have a variety of effects, including modulating enzyme activity, altering cell signaling, or affecting gene expression .

Properties

IUPAC Name

(3aS,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.C2HF3O2/c1-3-12(2)9(13)10-6-11-4-8(10)5-14-7-10;3-2(4,5)1(6)7/h8,11H,3-7H2,1-2H3;(H,6,7)/t8-,10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGPWKYHAHPHBN-GNAZCLTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C12CNCC1COC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)[C@]12CNC[C@H]1COC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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